BenchChemオンラインストアへようこそ!

SK609

G-protein biased agonism D3 receptor signaling cocaine use disorder

SK609 is a unique biased D3R agonist with ancillary NET inhibition. Unlike pramipexole, it avoids β-arrestin recruitment, reducing dyskinesia risk in PD models. High oral bioavailability and brain penetration enable robust in vivo studies. Ideal for research on motor and cognitive deficits without psychostimulant effects.

Molecular Formula C10H15Cl2N
Molecular Weight 220.14 g/mol
CAS No. 1092797-77-7
Cat. No. B1193515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSK609
CAS1092797-77-7
SynonymsSK609 hydrochloride;  SK-609 hydrochloride;  SK 609 hydrochloride;  SK609 HCl;  SK-609 HCl;  SK 609 HCl;  ES609;  ES-609;  ES 609; 
Molecular FormulaC10H15Cl2N
Molecular Weight220.14 g/mol
Structural Identifiers
SMILESCC(CCC1=CC=CC=C1Cl)N.Cl
InChIInChI=1S/C10H14ClN.ClH/c1-8(12)6-7-9-4-2-3-5-10(9)11;/h2-5,8H,6-7,12H2,1H3;1H
InChIKeyNVCYSMVSGDVJQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SK609 CAS 1092797-77-7 Dopamine D3 Receptor Biased Agonist for Parkinson's and Cognitive Research Procurement


SK609 (hydrochloride, CAS 1092797-77-7) is a synthetic small-molecule dopamine D3 receptor (D3R) agonist characterized by G-protein-biased signaling and ancillary norepinephrine transporter (NET) inhibition [1]. Distinct from conventional D3-preferring agonists such as pramipexole or PF-592,379, SK609 exhibits a unique polypharmacological profile combining selective D3R activation (with no detectable binding affinity for D2R at 10 μM), G-protein pathway bias (EC₅₀ G-protein: 1.1 μM vs. β-arrestin-2: 50.2 μM), and NET blockade (Ki ≈ 500 nM) [1][2]. The compound demonstrates 98% oral bioavailability, high brain penetration, and preclinical efficacy in rodent and non-human primate models of Parkinson's disease (PD) for both motor and cognitive deficits [3][4].

Why SK609 Cannot Be Substituted with Generic D3 Agonists or NET Inhibitors in Research


The pharmacological signature of SK609 integrates three discrete mechanisms—orthosteric D3R agonism with intrinsic G-protein bias, complete functional discrimination from D2R at 10 μM, and competitive NET substrate inhibition—into a single molecular entity [1][2]. This polypharmacology is not additive but synergistic; for example, the G-protein bias of SK609 reduces cocaine-induced DAT phosphorylation whereas unbiased D3R agonism with pramipexole augments it [3]. Generic substitution with selective D3 agonists (e.g., PF-592,379) would omit NET inhibition; substitution with NET inhibitors (e.g., atomoxetine) would omit D3R agonism; and substitution with unbiased D3R agonists (e.g., pramipexole) would introduce β-arrestin-2 recruitment, which may produce distinct—and potentially opposing—downstream signaling and behavioral outcomes [4]. The following quantitative comparisons establish where SK609 exhibits verified differentiation that precludes interchangeable use.

SK609 Quantitative Differentiation: Comparative Evidence Against Pramipexole, PF-592,379, Atomoxetine, and Amphetamine


SK609 vs. Pramipexole: G-Protein Bias Reduces Cocaine-Induced DAT Phosphorylation and Cocaine-Seeking Behavior

SK609, a G-protein biased D3R agonist, reduces cocaine-induced dopamine transporter (DAT) phosphorylation, whereas pramipexole, an unbiased D3R agonist, augments cocaine's effects on DAT phosphorylation and increases cocaine-seeking behavior in rats [1]. This differentiation stems directly from SK609's failure to recruit β-arrestin-2 (EC₅₀ 50.2 μM for β-arrestin vs. 1.1 μM for G-protein activation), which alters downstream signaling pathways distinct from unbiased agonists [1][2].

G-protein biased agonism D3 receptor signaling cocaine use disorder β-arrestin-2 recruitment DAT phosphorylation

SK609 vs. PF-592,379: D3R Selectivity Without D2R Binding Affinity at 10 μM

SK609 demonstrates no detectable binding affinity for D2R high- or low-affinity states when tested at a concentration of 10 μM [1]. In contrast, PF-592,379 exhibits a Ki of 322 nM at D3R with approximately 19-fold selectivity over D4R (Ki = 4165 nM) but retains functional activity at D2R (EC₅₀ = 21 nM for D3R with >470-fold functional selectivity over D2R) . While both compounds display D3R preference, SK609's complete absence of D2R binding at 10 μM provides a cleaner pharmacological tool for studies requiring unambiguous D3R-specific effects.

D3 receptor selectivity D2 receptor binding receptor profiling off-target activity selectivity ratio

SK609 vs. Atomoxetine and Methylphenidate: Dual D3R Agonism + NET Inhibition vs. NET-Selective Inhibition

SK609 selectively inhibits NET with a Ki of ≈500 nM and acts as a NET substrate [1]. Systemic dosing of SK609 (4 mg/kg, i.p.) in naïve rats produced a 300% increase in norepinephrine (NE) and a 160% increase in dopamine (DA) in the prefrontal cortex (PFC) as measured by microdialysis [1]. In comparison, atomoxetine, a selective NET inhibitor, elevates NE but does not directly agonize D3R or produce comparable DA increases. Methylphenidate elevates both NE and DA via non-selective DAT/NET blockade but induces psychostimulant-like increases in risky choice behavior and locomotor activity, whereas SK609 at cognitively enhancing doses (2, 4, and 8 mg/kg) does not [2].

norepinephrine transporter inhibition prefrontal cortex microdialysis dopamine release catecholamine modulation

SK609: High Oral Bioavailability (98%) and Brain Penetration Enabling Systemic Dosing in Non-Human Primates

Pharmacokinetic analysis of SK609 under systemic administration demonstrated 98% oral bioavailability and high brain distribution in striatum, hippocampus, and prefrontal cortex [1]. In cynomolgus macaques, oral administration of SK609 (0.5, 2, and 4 mg/kg) yielded mean Cₘₐₓ values of 13.7, 69.3, and 218 ng/mL at Tₘₐₓ of 4.1, 6.4, and 5.0 hours, respectively, with corresponding AUC₍₀₋ₜ₎ values of 171, 904, and 2938 h·ng/mL; intravenous administration (2 mg/kg) resulted in a mean terminal half-life of 7.9 hours in plasma . This favorable pharmacokinetic profile supports oral dosing regimens in both rodent and primate experimental models.

pharmacokinetics oral bioavailability brain penetration cynomolgus macaque systemic administration

SK609 in Hemiparkinsonian Rats: Reversal of Akinesia and Reduction of L-DOPA-Induced Dyskinesia Without Inducing AIMs as Monotherapy

In unilateral 6-OHDA-lesioned hemiparkinsonian rats, SK609 significantly improved performance of the impaired paw in the forepaw stepping test paradigm and normalized bilateral asymmetry associated with the lesion [1]. Chronic treatment with SK609 as monotherapy did not induce abnormal involuntary movements (AIMs). When used adjuvantly with L-DOPA, SK609 significantly reduced AIMs induced by L-DOPA [1]. This contrasts with non-selective dopamine agonists (e.g., pramipexole, apomorphine) which, while effective in early PD, may produce significant side effects including somnolence, nausea, and hallucinations, and do not address NET-mediated cognitive dysfunction [2].

Parkinson's disease model 6-OHDA lesion akinesia reversal L-DOPA-induced dyskinesia abnormal involuntary movements

SK609 Optimal Research Applications: Parkinson's Disease, Cognitive Enhancement, and Biased GPCR Signaling Studies


Investigating G-Protein Biased Signaling at Dopamine D3 Receptors Without β-Arrestin-2 Recruitment

SK609 enables exclusive interrogation of G-protein-dependent signaling downstream of D3R activation, with a >45-fold bias factor (EC₅₀ G-protein 1.1 μM vs. β-arrestin-2 50.2 μM) [1]. This property is critical for studies seeking to dissect the distinct contributions of G-protein versus β-arrestin-2 pathways to D3R-mediated behaviors, as demonstrated in head-to-head comparisons with unbiased agonist pramipexole where SK609 reduced cocaine-induced DAT phosphorylation while pramipexole augmented it [2].

Parkinson's Disease Research Requiring Combined Motor and Cognitive Efficacy with Reduced Dyskinesia Liability

SK609's dual D3R agonism and NET inhibition addresses both motor impairment (improved forepaw stepping and normalized bilateral asymmetry in 6-OHDA-lesioned rats) and cognitive deficits (improved sustained attention and object retrieval in rodent and non-human primate PD models) [3][4]. Critically, chronic SK609 monotherapy does not induce AIMs and significantly reduces L-DOPA-induced AIMs when co-administered, supporting its use in L-DOPA-sparing or adjunctive PD therapeutic research [4].

Studies of Prefrontal Cortex-Dependent Cognition Requiring Catecholamine Elevation Without Psychostimulant Side Effects

SK609 elevates both NE (300%) and DA (160%) in the prefrontal cortex at behaviorally active doses (4 mg/kg i.p.) without increasing risky choice behavior or spontaneous locomotor activity [3][5]. This profile distinguishes SK609 from amphetamine and methylphenidate, which increase risky choice at cognitively enhancing doses, and from atomoxetine, which lacks direct D3R agonism [5]. Researchers investigating attention, executive function, and working memory can use SK609 as a non-psychostimulant catecholamine modulator.

Preclinical Studies Requiring Oral Systemic Dosing in Non-Human Primates with Favorable Brain Penetration

SK609's 98% oral bioavailability and high brain distribution (striatum, hippocampus, prefrontal cortex) enable reliable systemic dosing in cynomolgus macaques [3]. With Cₘₐₓ values ranging from 13.7 to 218 ng/mL across 0.5-4 mg/kg p.o. doses and a plasma terminal half-life of approximately 7.9 hours , SK609 is suitable for chronic oral administration paradigms in higher-order species without requiring specialized delivery methods.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for SK609

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.